An In-depth Technical Guide to the Physical and Chemical Properties of (1-cyclopropylazetidin-3-yl)methanol
An In-depth Technical Guide to the Physical and Chemical Properties of (1-cyclopropylazetidin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Versatile Building Block
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional diversity and improved physicochemical properties is relentless. Azetidine-containing building blocks have emerged as valuable assets in this pursuit, with the rigid, four-membered ring system providing a means to explore new chemical space and optimize drug-like properties.[1] This guide focuses on a particularly intriguing derivative, (1-cyclopropylazetidin-3-yl)methanol, a compound that marries the conformational constraint of the azetidine ring with the unique electronic properties of a cyclopropyl group and the synthetic versatility of a primary alcohol.
This document serves as a comprehensive technical resource, providing an in-depth analysis of the physical and chemical properties of (1-cyclopropylazetidin-3-yl)methanol. By elucidating its structural characteristics, reactivity, and synthetic pathways, we aim to empower researchers and drug development professionals to effectively harness the potential of this promising building block in the design and synthesis of next-generation therapeutics.
Molecular Structure and Physicochemical Properties
The unique structural arrangement of (1-cyclopropylazetidin-3-yl)methanol, featuring a strained four-membered nitrogen-containing ring, a compact three-membered carbocycle, and a reactive hydroxyl group, dictates its distinct physical and chemical characteristics.
Structural and General Properties
| Property | Value | Source |
| Chemical Name | (1-cyclopropylazetidin-3-yl)methanol | - |
| CAS Number | 2306274-92-8 | [1] |
| Molecular Formula | C₇H₁₃NO | [1][2] |
| Molecular Weight | 127.18 g/mol | [1] |
| Monoisotopic Mass | 127.09972 Da | [2] |
| Predicted XlogP | 0.2 | [2] |
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=bold];
} Structure of (1-cyclopropylazetidin-3-yl)methanol
Predicted Physical Properties
Due to the limited availability of experimental data for this specific molecule, the following physical properties are predicted based on its structure and data from closely related compounds. These values should be considered estimates and require experimental verification.
| Property | Predicted Value | Notes |
| Boiling Point | ~180-200 °C | Estimated based on the molecular weight and functional groups. The presence of hydrogen bonding will significantly increase the boiling point compared to non-polar analogs. |
| Melting Point | Not available | Likely a low-melting solid or a liquid at room temperature. |
| Solubility | The molecule's polarity suggests it is likely miscible with water and polar organic solvents like methanol and ethanol, and soluble in a wide range of other organic solvents. | |
| pKa | ~9-10 | The azetidine nitrogen is basic. The pKa of the conjugate acid is estimated to be in this range, typical for cyclic secondary amines. |
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show characteristic signals for the azetidine ring, the cyclopropyl group, and the hydroxymethyl group.
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Cyclopropyl protons: Complex multiplets in the upfield region (approx. 0.2-0.8 ppm).
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Azetidine ring protons: Multiplets in the range of 2.5-3.5 ppm.
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Methine proton on the azetidine ring (CH-CH₂OH): A multiplet around 2.8-3.2 ppm.
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Hydroxymethyl protons (CH₂OH): A doublet around 3.6-3.8 ppm.
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Hydroxyl proton (OH): A broad singlet, the chemical shift of which will be concentration and solvent dependent.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the number of unique carbon environments.
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Cyclopropyl carbons: Signals in the upfield region (approx. 5-15 ppm).
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Azetidine ring carbons: Signals in the range of 40-60 ppm.
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Hydroxymethyl carbon (CH₂OH): A signal around 60-65 ppm.
FT-IR Spectroscopy (Predicted)
The infrared spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
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O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.
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C-H stretch (aliphatic): Strong absorptions in the 2850-3000 cm⁻¹ region.
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C-N stretch: A medium absorption band around 1100-1250 cm⁻¹.
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C-O stretch: A strong absorption in the 1000-1100 cm⁻¹ region.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. The expected exact mass for the protonated molecule [M+H]⁺ is approximately 128.1070 Da.
Chemical Properties and Reactivity
The chemical behavior of (1-cyclopropylazetidin-3-yl)methanol is governed by the interplay of its three key structural motifs: the nucleophilic and basic azetidine nitrogen, the reactive primary alcohol, and the strained cyclopropyl ring.
Reactivity of the Azetidine Ring
The azetidine ring, while more stable than the corresponding aziridine, is susceptible to ring-opening reactions under certain conditions, primarily due to its inherent ring strain.[3]
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N-Alkylation and N-Acylation: The lone pair on the nitrogen atom makes it nucleophilic, readily participating in reactions with electrophiles such as alkyl halides and acyl chlorides.
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Acid-Mediated Ring Opening: In the presence of strong acids, the azetidine ring can undergo protonation followed by nucleophilic attack, leading to ring cleavage. The stability of N-substituted azetidines is highly dependent on the nature of the substituent.[3]
dot graph "Reactivity_Diagram" { graph [rankdir="LR"]; node [shape=box, style=rounded]; edge [arrowhead=vee];
} Reactivity of (1-cyclopropylazetidin-3-yl)methanol
Reactivity of the Hydroxymethyl Group
The primary alcohol is a versatile functional handle for a wide array of chemical transformations.
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Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde using mild oxidizing agents (e.g., PCC, Dess-Martin periodinane) or further to the carboxylic acid with stronger oxidants (e.g., KMnO₄, Jones reagent).
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Etherification and Esterification: The hydroxyl group can be readily converted to ethers or esters through reactions with alkyl halides (Williamson ether synthesis) or acyl chlorides/anhydrides, respectively.
Stability and Storage
N-substituted azetidines can exhibit stability issues, particularly under acidic conditions.[3] For (1-cyclopropylazetidin-3-yl)methanol, it is recommended to store the compound in a cool, dry place, away from strong acids and oxidizing agents. For long-term storage, an inert atmosphere (nitrogen or argon) is advisable to prevent potential degradation.
Synthesis and Experimental Protocols
The synthesis of (1-cyclopropylazetidin-3-yl)methanol can be approached through several synthetic routes. A plausible and efficient method involves the N-alkylation of a pre-formed azetidin-3-ylmethanol derivative or the construction of the azetidine ring as a key step.
Proposed Synthetic Pathway
A common strategy for the synthesis of N-substituted azetidines involves the reaction of a primary amine with a suitable dielectrophile. A likely synthetic route to (1-cyclopropylazetidin-3-yl)methanol involves the reaction of cyclopropylamine with epichlorohydrin, followed by intramolecular cyclization and subsequent functional group manipulation.
dot graph "Synthesis_Workflow" { graph [rankdir="LR"]; node [shape=box, style=rounded, fontname="Helvetica"]; edge [fontname="Helvetica"];
} General Synthetic Workflow
Experimental Protocol: Synthesis via Reduction of 1-cyclopropylazetidine-3-carboxylate
This protocol describes a potential method for the synthesis of (1-cyclopropylazetidin-3-yl)methanol starting from the corresponding carboxylic acid ester. This is a common and reliable method for the preparation of primary alcohols.
Materials:
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Ethyl 1-cyclopropylazetidine-3-carboxylate
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Lithium aluminum hydride (LiAlH₄)
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Anhydrous tetrahydrofuran (THF)
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Anhydrous diethyl ether
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Sodium sulfate (Na₂SO₄)
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Saturated aqueous sodium sulfate solution
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Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure:
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous THF.
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Addition of Ester: A solution of ethyl 1-cyclopropylazetidine-3-carboxylate (1.0 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).
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Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
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Quenching: The reaction mixture is cooled to 0 °C, and the excess LiAlH₄ is cautiously quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and finally more water (Fieser workup).
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Filtration and Extraction: The resulting granular precipitate is filtered off and washed thoroughly with diethyl ether. The combined filtrate and washings are collected.
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Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude (1-cyclopropylazetidin-3-yl)methanol.
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Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure alcohol.
Note: This is a generalized protocol. The specific reaction conditions, such as temperature, reaction time, and purification method, may need to be optimized for this particular substrate. All operations involving LiAlH₄ must be conducted with extreme caution in a well-ventilated fume hood and under strictly anhydrous conditions.
Applications in Drug Discovery and Development
The unique combination of a constrained azetidine ring, a metabolically robust cyclopropyl group, and a versatile hydroxymethyl handle makes (1-cyclopropylazetidin-3-yl)methanol a highly attractive building block for drug discovery.
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Scaffold for Novel Chemical Entities: The rigid azetidine core can serve as a central scaffold to orient substituents in defined vectors, facilitating optimal interactions with biological targets.
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Bioisosteric Replacement: The N-cyclopropylazetidine moiety can be used as a bioisostere for other cyclic amines or even acyclic fragments to improve metabolic stability, modulate pKa, and enhance binding affinity.
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Introduction of 3D Character: The non-planar structure of the molecule can help to increase the three-dimensional character of drug candidates, which is often associated with improved pharmacological properties and reduced off-target effects.
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Linker for PROTACs and Other Conjugates: The hydroxymethyl group provides a convenient attachment point for linkers in the development of proteolysis-targeting chimeras (PROTACs) and other molecular conjugates.
Conclusion
(1-cyclopropylazetidin-3-yl)methanol represents a valuable and versatile building block for contemporary drug discovery and development. Its unique combination of a strained azetidine ring, a cyclopropyl group, and a primary alcohol offers a rich platform for the synthesis of novel and structurally diverse molecules. While a comprehensive experimental dataset for this specific compound is not yet widely available, this guide provides a solid foundation of its predicted physical properties, expected spectroscopic features, and chemical reactivity based on established chemical principles and data from analogous structures. As the demand for innovative molecular scaffolds continues to grow, (1-cyclopropylazetidin-3-yl)methanol is poised to play an increasingly important role in the design of the next generation of therapeutic agents. Researchers are encouraged to undertake further experimental characterization to fully unlock the potential of this promising chemical entity.
References
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Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]
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(Azetidin-2-yl)methanol | C4H9NO | CID 15251628 - PubChem. [Link]
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Modular Access to N-SF5 azetidines. Nature Communications. [Link]
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(1-cyclopropylazetidin-3-yl)methanol (C7H13NO) - PubChemLite. [Link]
